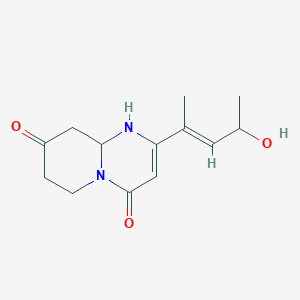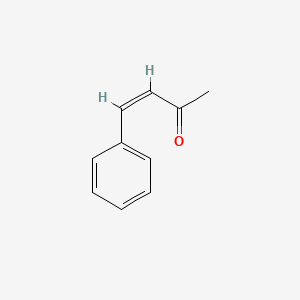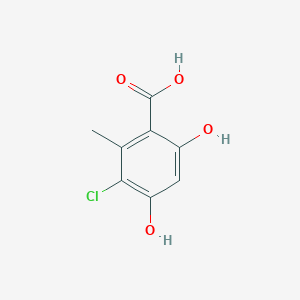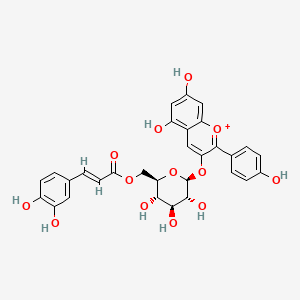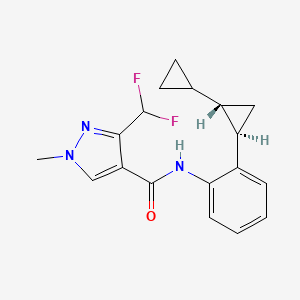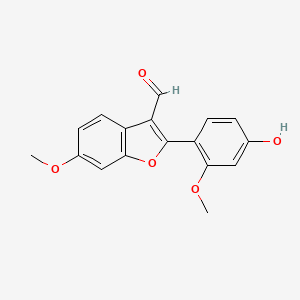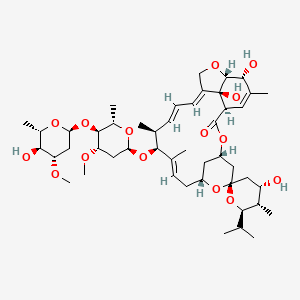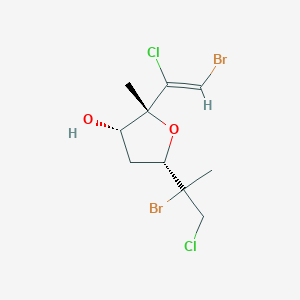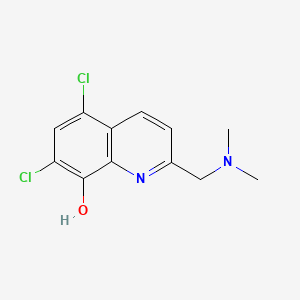
PBT-1033
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 8-Quinolinol often involves condensation reactions and the introduction of various substituents to modify its chemical structure and properties. For instance, Patel and Singh (2009) discussed the stoichiometric condensation of 5-chloromethyl-8-quinolinol with thiadiazol-2-ylamine in the presence of sodium bicarbonate, producing a compound with potential antimicrobial activity (Patel & Singh, 2009).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives, including those substituted at the 5,7 positions, has been extensively studied through X-ray crystallography and other spectroscopic methods. Kashino and Haisa (1973) analyzed isomorphous crystals of 5-chloro-7-iodo-8-quinolinol, revealing nearly planar molecular structures and the formation of dimers through hydrogen bonds (Kashino & Haisa, 1973).
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions, highlighting their ambiphilic nature and reactivity towards different reagents. Son, Pudenz, and Hoefelmeyer (2010) described the synthesis of 8-(dimesitylboryl)quinoline and its rapid hydrolysis compared to other triorganoboranes, demonstrating the compound's unique reactivity profile (Son, Pudenz, & Hoefelmeyer, 2010).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The planarity of the molecule and the presence of substituents significantly affect these properties, as seen in the detailed crystallographic analysis by Kashino and Haisa (1973).
Chemical Properties Analysis
The chemical properties of 8-Quinolinol derivatives, including acidity, basicity, and reactivity towards metal ions, are influenced by the nature and position of substituents on the quinoline ring. The study by Ohshima et al. (2010) on the synthesis of a fluorescent probe for Zn2+ based on 8-quinolinol derivatives highlights the compound's affinity for metal ions and its potential in bioimaging applications (Ohshima et al., 2010).
Applications De Recherche Scientifique
Traitement des maladies neurodégénératives
PBT-1033 a été étudié comme traitement potentiel pour les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Huntington . Il fonctionne comme un agent neuroprotecteur en délivrant du cuivre et du zinc dans le cytoplasme, ce qui désactive à son tour des enzymes telles que la glycogène synthase kinase 3β et la calcineurine. Ces enzymes sont des cibles potentielles pour le traitement de la maladie de Huntington en raison de leur rôle dans la mort des cellules neuronales .
Modulation de l'agrégation des protéines
Le composé a été associé à la modulation de l'agrégation des protéines, ciblant spécifiquement la protéine précurseur amyloïde (APP) et les protéines tau . En inhibant l'APP et en modulant la tau, this compound peut réduire la formation de plaques bêta-amyloïdes et de neurofibrilles, qui sont des caractéristiques de la pathologie d'Alzheimer .
Études de pharmacocinétique et d'interaction médicamenteuse
This compound a fait l'objet d'études de pharmacocinétique pour comprendre son absorption, son métabolisme et son excrétion lorsqu'il est administré par voie orale . De plus, des recherches ont été menées pour déterminer les effets de this compound sur le métabolisme d'autres composés, tels que la caféine, ce qui est crucial pour évaluer les interactions médicamenteuses potentielles .
Recherche sur les maladies infectieuses
Il existe des preuves suggérant que this compound pourrait avoir des applications dans la recherche sur les maladies infectieuses. Par exemple, des études ont exploré son activité in vitro contre les vers adultes de Schistosoma mansoni, un parasite responsable de la schistosomiase . Cela indique un potentiel pour this compound dans le développement de traitements contre les infections parasitaires.
Homéostasie des métaux dans les systèmes biologiques
La capacité de this compound à délivrer des ions cuivre et zinc dans les cellules a des implications pour l'étude de l'homéostasie des métaux dans les systèmes biologiques . Comprendre comment this compound interagit avec les ions métalliques peut fournir des informations sur le rôle des métaux dans les processus cellulaires et les maladies.
Mécanisme D'action
Target of Action
PBT-1033, also known as PBT-2, is a small molecule that primarily targets the Amyloid Precursor Protein (APP) and Tau protein . These proteins play a crucial role in neurodegenerative diseases such as Alzheimer’s and Huntington’s disease .
Mode of Action
This compound is an orally active copper/zinc ionophore . It delivers copper and zinc ions into the cytoplasm, which deactivates the kinase glycogen synthase kinase 3β and the phosphatase calcineurin . These are potential targets for Huntington’s disease .
Biochemical Pathways
It is known that this compound can protect neurons against glutamate-induced excitotoxicity . It also reduces NMDAR-mediated Ca2+ flux in mouse cortical neurons and increases GSK3α/β phosphorylation in SH-SY5Y cells .
Pharmacokinetics
A clinical trial has been conducted to evaluate the absorption, metabolism, and excretion of this compound and to estimate its absolute bioavailability .
Result of Action
This compound has shown to restore cognition in mouse models of Alzheimer’s disease (AD) . It also has antibacterial activity against Gram-positive bacteria . In a mouse model of Alzheimer’s disease, this compound increased hippocampal apical spine density and basal spine density .
Propriétés
IUPAC Name |
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPOQCQXOSEMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029571 | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
747408-78-2, 1123760-88-2 | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747408-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PBT2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747408782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT 2 (anti-Alzheimer agent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123760882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT-1033 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05565 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PBT-1033 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K6GJQ4O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




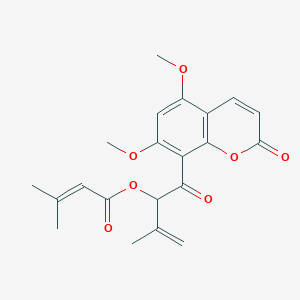
![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)
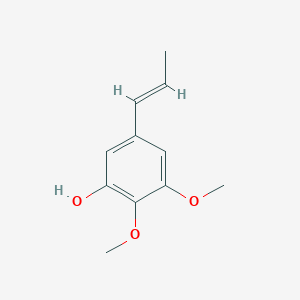
![(4S,6R)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1248645.png)

